1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid
Description
1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid is a piperidine derivative functionalized with a benzyloxycarbonyl (Cbz) protecting group at position 1, a bis(isopropyl)amino group at position 5, and a carboxylic acid moiety at position 2. The Cbz group enhances stability during synthesis, while the bulky bis(isopropyl)amino group may influence steric interactions in biological systems.
Properties
Molecular Formula |
C20H30N2O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-[di(propan-2-yl)amino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H30N2O4/c1-14(2)22(15(3)4)18-10-17(19(23)24)11-21(12-18)20(25)26-13-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13H2,1-4H3,(H,23,24) |
InChI Key |
IDIVPLQBXHWLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the bis(propan-2-yl)amino group through nucleophilic substitution. The final step often involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality. Industrial production methods may employ similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen and carbonyl positions.
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Researchers are exploring its potential as a drug candidate due to its unique structure and possible therapeutic effects.
Industry: It is used in the development of new materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to active sites, while the bis(propan-2-yl)amino group can enhance the compound’s stability and solubility. The carboxylic acid functionality may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The compound’s structure is compared to analogs from crystallographic and biochemical studies (Table 1):
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | PDB Code |
|---|---|---|---|---|
| 1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid | ~C20H28N2O4* | Cbz, bis(isopropyl)amino, carboxylic acid | ~360.45* | N/A |
| N∼2∼-[(Benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide (GC376) | C21H31N3O8S | Cbz, leucinamide, pyrrolidinone, sulfonic acid | 485.56 | 6WTT |
| (1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid | C44H80N8O13 | Cbz, biotin-PEG4, sulfonic acid | 953.15 | 6Z2E |
*Calculated based on structural components.
Key Observations:
- Cbz Group : A common feature across analogs, suggesting its role in stabilizing intermediates or enhancing target binding .
- Acid Moieties : The target compound’s carboxylic acid (pKa ~4.7) is weaker than sulfonic acids (pKa ~1.5) in GC376, impacting ionization and solubility at physiological pH.
- Bulk vs.
Solubility and Pharmacokinetics
- Solubility: The carboxylic acid in the target compound likely improves aqueous solubility compared to non-polar analogs but less so than sulfonic acid-containing GC374.
- Membrane Permeability: The bis(isopropyl)amino group may reduce passive diffusion compared to GC376’s hydroxyl and sulfonic acid groups, which balance hydrophilicity and rigidity.
Biological Activity
1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex piperidine structure that includes a benzyloxycarbonyl group and bis(isopropyl)amino substituents. The presence of these functional groups is critical for its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In particular, one study highlighted the compound's ability to induce apoptosis in FaDu hypopharyngeal tumor cells, surpassing the efficacy of the reference drug bleomycin .
2. Cholinesterase Inhibition
The compound has been evaluated for its potential as a cholinesterase inhibitor, which is relevant in the context of Alzheimer’s disease therapy. Research indicates that similar piperidine derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to improved cognitive function by increasing acetylcholine levels in synaptic clefts .
3. Antiviral Activity
Preliminary findings suggest that piperidine derivatives may also possess antiviral properties. A related study demonstrated that certain piperidine compounds exhibited low micromolar activity against influenza A/H1N1 virus, indicating a potential for development as antiviral agents .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound's structure allows it to interact with specific enzymes involved in cancer progression and neurodegeneration.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cell proliferation and apoptosis pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
